Propyl 1H-imidazole-1-carboximidate
Overview
Description
Propyl 1H-imidazole-1-carboximidate is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmacology, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1H-imidazole-1-carboximidate typically involves the condensation of propylamine with imidazole-1-carboximidate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Propyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-1-carboxylic acid derivatives, while reduction can produce various imidazole-based alcohols .
Scientific Research Applications
Propyl 1H-imidazole-1-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 1H-imidazole-1-carboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Methyl 1H-imidazole-1-carboximidate: A similar compound with a methyl group instead of a propyl group.
Ethyl 1H-imidazole-1-carboximidate: Another similar compound with an ethyl group.
Uniqueness
Propyl 1H-imidazole-1-carboximidate is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other imidazole derivatives and allows for unique applications in various fields .
Properties
IUPAC Name |
propyl imidazole-1-carboximidate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-5-11-7(8)10-4-3-9-6-10/h3-4,6,8H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPJXLGDEBBTAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=N)N1C=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476136 | |
Record name | Propyl 1H-imidazole-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510710-97-1 | |
Record name | Propyl 1H-imidazole-1-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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